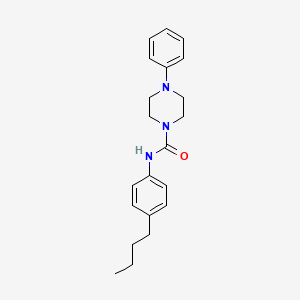![molecular formula C19H13Cl2NO2 B5404971 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5404971.png)
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as DCQ or NSC 51046, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to exhibit promising antitumor activity in various in vitro and in vivo models.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition to its antitumor activity, 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate in laboratory experiments include its high purity and yield, as well as its potent antitumor activity. However, the limitations of using 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Future research on 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate could focus on elucidating its mechanism of action and identifying potential biomarkers for predicting its efficacy in cancer treatment. In addition, the development of novel formulations and delivery systems for 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate could improve its solubility and bioavailability, leading to more effective anticancer therapies. Finally, the potential use of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate in combination with other anticancer agents could be explored to enhance its therapeutic effects and overcome drug resistance.
Synthesemethoden
The synthesis of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate involves the condensation of 2-chloroquinoline and 2,4-dichloroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to obtain the final compound. The synthesis of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been optimized to yield high purity and yield, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also demonstrated the antitumor activity of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate in xenograft models of breast and prostate cancer.
Eigenschaften
IUPAC Name |
[2,4-dichloro-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c1-12(23)24-19-14(10-15(20)11-17(19)21)7-9-16-8-6-13-4-2-3-5-18(13)22-16/h2-11H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNWAXORUMDGQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-cyclopentylpropanoyl)-2-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5404888.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5404896.png)
![3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5404905.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5404906.png)
![6H,11H-isochromeno[4,3-c]chromene-6,11-dione](/img/structure/B5404915.png)
![ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B5404922.png)
![1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5404923.png)
![1-allyl-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B5404931.png)
![N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5404948.png)
![4'-hydroxy-1-methyl-3'-(4-methylbenzoyl)-1'-(tetrahydro-2-furanylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5404962.png)
![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5404967.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)

![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)